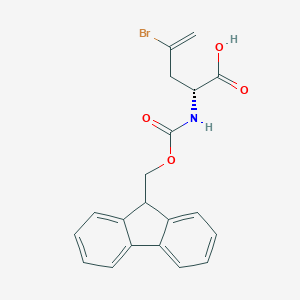

Fmoc-D-2-Amino-4-bromo-4-pentenoic acid

Descripción general

Descripción

®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-bromopent-4-enoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ability to protect amino groups during chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-bromopent-4-enoic acid typically involves the following steps:

Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium hydroxide.

Bromination: The protected amino acid is then subjected to bromination using a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

Formation of the Enone: The final step involves the formation of the enone by reacting the brominated intermediate with a suitable base, such as potassium tert-butoxide, to induce elimination and form the double bond.

Industrial Production Methods

Industrial production of ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-bromopent-4-enoic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, and the use of industrial-grade reagents and equipment.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, particularly at the bromine-substituted position, leading to the formation of various oxidized products.

Reduction: Reduction reactions can be performed to remove the bromine atom or reduce the double bond, resulting in different reduced derivatives.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like sodium azide or thiolates can be used for substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogen replacing the bromine atom or the double bond.

Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-D-2-Amino-4-bromo-4-pentenoic acid is widely utilized in solid-phase peptide synthesis due to its ability to protect amino groups during chemical reactions. This stability allows for the sequential addition of amino acids to form peptides with high purity and yield. The presence of the bromine atom can enhance the lipophilicity of the resulting peptides, potentially improving their interaction with biological membranes .

Case Study: Synthesis of Bioactive Peptides

In a study focused on synthesizing bioactive peptides, researchers utilized this compound as a key building block. The resulting peptides exhibited enhanced biological activity due to the unique structural properties imparted by the brominated side chain, demonstrating its effectiveness in producing therapeutically relevant compounds .

Drug Development

Design of Therapeutic Agents

The compound's unique structural features make it an attractive candidate for drug development. Its ability to target specific biological pathways has been explored in medicinal chemistry research aimed at developing novel therapeutic agents. The incorporation of this compound into drug candidates has shown promise in enhancing pharmacokinetic properties and receptor binding affinities .

Case Study: Targeting Neurotransmitter Systems

Research involving this compound has been conducted to understand its role in neurotransmitter systems. By synthesizing peptides that mimic neurotransmitter activity, scientists have been able to investigate potential treatments for neurological disorders, highlighting the compound's relevance in drug discovery .

Bioconjugation

Linking Biomolecules

This compound is also employed in bioconjugation processes, where it facilitates the linking of biomolecules to drugs or imaging agents. This application is particularly beneficial in cancer therapy, where targeted delivery of therapeutic agents is crucial for enhancing treatment efficacy .

Case Study: Cancer Therapeutics

In a recent study, researchers developed bioconjugates using this compound that demonstrated improved targeting of cancer cells compared to traditional therapies. The conjugates showed enhanced uptake by tumor cells, suggesting a significant advancement in targeted cancer treatment strategies .

Research in Neuroscience

Understanding Amino Acid Roles

The compound is utilized in neuroscience research to study the roles of specific amino acids in neurobiology. Its incorporation into peptide sequences allows researchers to explore interactions within neurotransmitter systems and their implications for various neurological conditions .

Material Science

Development of Advanced Materials

this compound can be integrated into polymers to create materials with tailored properties, such as improved biocompatibility for medical devices. This application opens avenues for innovations in biomedical engineering and material science .

Mecanismo De Acción

The mechanism of action of ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-bromopent-4-enoic acid involves its role as a protecting group. The fluorenylmethoxycarbonyl group protects the amino group during chemical reactions, preventing unwanted side reactions. The protecting group can be removed under mild conditions, typically using a base like piperidine, to reveal the free amino group for further reactions.

Comparación Con Compuestos Similares

Similar Compounds

- ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-chloropent-4-enoic acid

- ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-iodopent-4-enoic acid

- ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-fluoropent-4-enoic acid

Uniqueness

The uniqueness of ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-bromopent-4-enoic acid lies in its specific bromine substitution, which imparts distinct reactivity and properties compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and reactivity make it suitable for specific synthetic applications and transformations.

Actividad Biológica

Fmoc-D-2-Amino-4-bromo-4-pentenoic acid is a synthetic amino acid derivative characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group and a brominated side chain. This compound is primarily utilized in peptide synthesis and has potential applications in biological research due to its structural properties. Understanding its biological activity is crucial for exploring its therapeutic potential.

- Molecular Formula : CHBrNO

- Molecular Weight : 416.27 g/mol

- Appearance : Yellowish solid

The presence of the Fmoc group allows for the protection of amino groups during chemical reactions, making it an ideal building block in the synthesis of peptides. The bromine atom may enhance lipophilicity, influencing interactions with biological membranes and pharmacokinetic properties.

The biological activity of this compound is largely inferred from its structural similarities to other amino acids and their derivatives. Compounds with similar structures often exhibit significant biological properties, including:

- Enzyme Catalysis : Amino acids play essential roles in enzyme mechanisms and catalysis.

- Receptor Interactions : The compound's structure may influence its binding affinity to various receptors, potentially affecting signaling pathways.

Peptide Synthesis

This compound serves as a precursor for synthesizing peptides that may have specific biological functions. Its stability and ease of deprotection make it suitable for constructing complex peptide structures that can be used in various assays .

Interaction Studies

Research involving this compound often focuses on:

- Protein-Protein Interactions : Understanding how this amino acid derivative interacts with proteins can provide insights into its role in cellular processes.

- Enzyme Activity : Investigating the effects of this compound on enzyme kinetics can reveal potential inhibitory or activating properties.

Comparative Analysis with Similar Compounds

The following table summarizes some compounds structurally related to this compound, highlighting their unique aspects and potential biological activities:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Fmoc-L-2-Amino-4-bromo-4-pentenoic acid | L-isomer variant | Potentially different biological activity |

| Fmoc-D-Alanine | Basic amino acid structure | Widely used in peptide synthesis |

| Fmoc-D-Tyrosine | Contains a phenolic hydroxyl group | Aromatic side chain influences properties |

Propiedades

IUPAC Name |

(2R)-4-bromo-2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18BrNO4/c1-12(21)10-18(19(23)24)22-20(25)26-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,1,10-11H2,(H,22,25)(H,23,24)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYQROHMHEGJMPD-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C(C[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301146571 | |

| Record name | (2R)-4-Bromo-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-pentenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301146571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220497-92-7 | |

| Record name | (2R)-4-Bromo-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-pentenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220497-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-4-Bromo-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-pentenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301146571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.